(4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

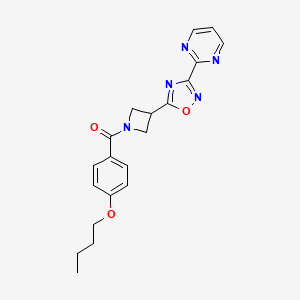

This compound is a structurally complex molecule featuring a 4-butoxyphenyl group linked via a methanone bridge to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a pyrimidin-2-yl group.

The 4-butoxyphenyl moiety may enhance lipophilicity, influencing membrane permeability, while the oxadiazole and pyrimidine groups contribute to hydrogen bonding and π-π stacking interactions. The azetidine ring introduces conformational rigidity, which could modulate binding specificity compared to larger heterocycles like piperidine .

Properties

IUPAC Name |

(4-butoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-2-3-11-27-16-7-5-14(6-8-16)20(26)25-12-15(13-25)19-23-18(24-28-19)17-21-9-4-10-22-17/h4-10,15H,2-3,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHROWEUVCZHKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that incorporates various pharmacologically relevant moieties. The biological activity of such compounds is primarily attributed to the presence of the 1,2,4-oxadiazole and pyrimidine rings, which are known for their diverse therapeutic potentials including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A butoxyphenyl group that enhances lipophilicity.

- A pyrimidine ring contributing to various biological activities.

- An oxadiazole ring known for its role in medicinal chemistry.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have shown significant antimicrobial properties. Research indicates that derivatives with this scaffold exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 17a | Antibacterial | Staphylococcus aureus | |

| 29b | Antibacterial | Enterococcus faecalis |

Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively, often outperforming traditional antibiotics like vancomycin.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds similar to the one have been tested for their ability to reduce inflammation in various models:

| Compound | Inflammation Model | Effectiveness | Reference |

|---|---|---|---|

| 6 | Carrageenan-induced paw edema | Significant reduction in edema | |

| 8 | Lipopolysaccharide-induced inflammation | Decreased cytokine levels |

These findings suggest that the incorporation of oxadiazole into drug design may enhance anti-inflammatory effects.

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-established. The compound's structure suggests potential interactions with cancer cell pathways:

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 17b | Breast Cancer | Induction of apoptosis via mitochondrial pathway | |

| 18a | Lung Cancer | Inhibition of cell proliferation through G2/M arrest |

Research indicates that these compounds can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Studies

- Antimicrobial Efficacy Against E. coli : A study evaluated the effectiveness of a similar oxadiazole derivative against E. coli, showing a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than many conventional antibiotics .

- Anti-inflammatory Effects : In a murine model, the compound demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with doses ranging from 10 to 50 mg/kg body weight .

- Anticancer Research : A recent study highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potent anticancer activity .

Comparison with Similar Compounds

Quantitative Structural Similarity Analysis

Using graph-based comparison methods (e.g., Tanimoto coefficients ), the target compound’s similarity to analogs can be quantified:

Table 2: Hypothetical Tanimoto Coefficients (Binary Fingerprint Comparison)

Insights :

- The highest similarity (0.35–0.45) is with benzooxazine derivatives due to shared 1,2,4-oxadiazole and aromatic substituents. However, the azetidine vs. benzooxazine divergence significantly lowers the coefficient.

- Thiazole-containing analogs exhibit lower similarity, underscoring the importance of oxadiazole in defining the target’s structural identity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.